6-Chloro-2-fluoronicotinaldehyde

Description

BenchChem offers high-quality 6-Chloro-2-fluoronicotinaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-2-fluoronicotinaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

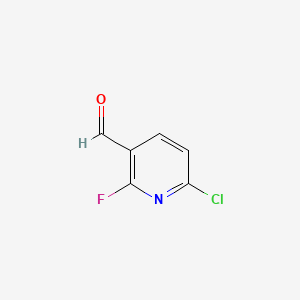

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-2-fluoropyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO/c7-5-2-1-4(3-10)6(8)9-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOIFMKYYVLAEGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C=O)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90679603 | |

| Record name | 6-Chloro-2-fluoropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093880-37-5 | |

| Record name | 6-Chloro-2-fluoropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Core Properties and Strategic Applications of 6-Chloro-2-fluoronicotinaldehyde in Synthetic Chemistry

An In-depth Technical Guide for Researchers

Abstract

6-Chloro-2-fluoronicotinaldehyde is a pivotal substituted pyridine derivative that serves as a versatile building block in modern medicinal chemistry and drug discovery. Its unique electronic and steric properties, conferred by the strategic placement of chloro, fluoro, and aldehyde functionalities on the pyridine scaffold, make it a highly valuable intermediate for constructing complex molecular architectures. This guide provides an in-depth examination of its fundamental physicochemical properties, a detailed spectroscopic profile for unambiguous identification, an overview of its synthesis and core reactivity, and a discussion of its application in the development of pharmaceutically relevant compounds. The protocols and safety information herein are consolidated to provide researchers, scientists, and drug development professionals with a comprehensive and actionable resource.

Core Physicochemical and Structural Data

6-Chloro-2-fluoronicotinaldehyde is a solid at room temperature, distinguished by the presence of three key functional groups on a pyridine ring: an electron-withdrawing chlorine atom, a highly electronegative fluorine atom, and a reactive aldehyde group.[1][2] This combination dictates its reactivity and utility in synthetic applications.

| Identifier | Value | Source |

| IUPAC Name | 6-Chloro-2-fluoropyridine-3-carbaldehyde | [3] |

| Synonyms | 6-Chloro-2-fluoronicotinaldehyde | [1][4] |

| CAS Number | 1093880-37-5 | [1] |

| Molecular Formula | C₆H₃ClFNO | [1][3] |

| Molecular Weight | 159.55 g/mol | [1] |

| Appearance | Typically a solid (e.g., white powder) | [2][5] |

| Storage | Inert atmosphere, 2-8°C | [1] |

Structural Representation:

Caption: Chemical structure of 6-Chloro-2-fluoronicotinaldehyde.

Spectroscopic Profile for Structural Verification

Accurate structural confirmation is paramount. The following data outlines the expected spectroscopic signatures for 6-Chloro-2-fluoronicotinaldehyde, which are essential for quality control and reaction monitoring.

| Technique | Expected Signature / Feature | Interpretation |

| ¹H NMR | ~10.0-10.5 ppm (s, 1H) ~7.5-8.5 ppm (m, 2H) | The downfield singlet is characteristic of the aldehyde proton (-CHO). The two multiplets in the aromatic region correspond to the protons on the pyridine ring. |

| ¹³C NMR | ~185-195 ppm ~110-165 ppm | The signal in the ~185-195 ppm range is indicative of the aldehyde carbonyl carbon. Multiple signals between 110-165 ppm represent the carbons of the pyridine ring, with their exact shifts influenced by the halogen substituents. |

| IR Spectroscopy | ~1700-1720 cm⁻¹ (strong) ~2820 cm⁻¹ and ~2720 cm⁻¹ (medium) ~1550-1600 cm⁻¹ | A strong absorption band in the 1700-1720 cm⁻¹ region corresponds to the C=O stretching of the aldehyde. The pair of medium peaks are characteristic C-H stretches for an aldehyde (Fermi doublets). C=N and C=C stretching vibrations of the pyridine ring appear in the 1550-1600 cm⁻¹ range. |

| Mass Spec. (MS) | m/z ≈ 159.0 (M⁺) Isotopic pattern for Chlorine | The molecular ion peak should correspond to the molecular weight (159.55). A characteristic M+2 peak at approximately one-third the intensity of the M⁺ peak will be present, confirming the presence of a single chlorine atom. |

Synthesis and Chemical Reactivity

Synthetic Pathway

While multiple synthetic routes exist for substituted nicotinaldehydes, a common strategy involves the oxidation of the corresponding hydroxymethylpyridine. The precursor, (6-chloro-2-fluoropyridin-3-yl)methanol, can be oxidized under mild conditions to yield the target aldehyde, minimizing over-oxidation to the carboxylic acid.

Caption: General synthetic scheme for 6-Chloro-2-fluoronicotinaldehyde.

Core Reactivity

The reactivity of 6-Chloro-2-fluoronicotinaldehyde is governed by its functional groups. The aldehyde is a versatile handle for transformations, while the di-halogenated pyridine ring is susceptible to nucleophilic aromatic substitution (SₙAr), although the fluorine at the C2 position is generally more labile than the chlorine at the C6 position.

Key Reaction Classes:

-

Aldehyde Transformations: The aldehyde group readily undergoes nucleophilic addition and condensation reactions. This includes reductive amination to form amines, Wittig reactions to form alkenes, and oxidation to the corresponding 6-chloro-2-fluoronicotinic acid.[6]

-

Nucleophilic Aromatic Substitution (SₙAr): The electron-deficient nature of the pyridine ring, exacerbated by the two halogen substituents, facilitates SₙAr reactions. Nucleophiles such as amines, alkoxides, or thiolates can displace the halogens, typically the fluorine at the C2-position, to introduce further diversity.

-

Cross-Coupling Reactions: The C-Cl bond can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the formation of C-C and C-N bonds to build more complex molecular scaffolds.

Caption: Key reaction pathways for 6-Chloro-2-fluoronicotinaldehyde.

Applications in Drug Discovery

Halogenated heterocyclic compounds are a cornerstone of modern medicinal chemistry.[7][8] The inclusion of chlorine and fluorine atoms can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to protein targets.[9][10][11]

6-Chloro-2-fluoronicotinaldehyde is a valuable intermediate precisely because it provides a scaffold with these desirable features. The aldehyde serves as a reactive handle to append other pharmacophores, while the halogenated pyridine core often forms key interactions within the binding pockets of enzymes or receptors. Its derivatives are explored in various therapeutic areas due to the proven success of chloro-containing molecules in FDA-approved drugs.[7][9]

Experimental Protocols

Safety and Handling

Directive: Handle this compound only in a well-ventilated area or a chemical fume hood.[12] Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[4][13]

-

Personal Protective Equipment (PPE):

-

First-Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[13][14]

-

Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing.[14][15]

-

Inhalation: Remove to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[14]

-

-

Storage and Disposal:

Analytical Workflow for Quality Control

This protocol outlines a self-validating system to confirm the identity and purity of a sample of 6-Chloro-2-fluoronicotinaldehyde.

Caption: Logical workflow for the structural verification of the title compound.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve a small amount of the compound in a suitable deuterated solvent (e.g., CDCl₃) for NMR analysis. For IR, use the solid sample directly with an ATR attachment. For MS, prepare a dilute solution for infusion or GC-MS analysis.

-

Mass Spectrometry: Acquire a mass spectrum.

-

Causality: This is the primary check for molecular weight. The presence of the correct molecular ion peak and the distinct chlorine isotopic pattern provides strong evidence for the elemental composition.

-

-

Infrared Spectroscopy: Acquire an IR spectrum.

-

Causality: This analysis confirms the presence of key functional groups. A strong C=O stretch is definitive for the aldehyde, differentiating it from the corresponding alcohol or carboxylic acid.

-

-

NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra.

-

Causality: NMR provides the most detailed structural information, confirming the connectivity of the atoms. The chemical shift and multiplicity of the aldehyde proton are unambiguous, and the signals in the aromatic region confirm the substitution pattern on the pyridine ring.

-

-

Data Synthesis: Correlate the data from all three techniques. The compound's identity is confirmed only when the molecular weight (MS), functional groups (IR), and atomic connectivity (NMR) are all consistent with the proposed structure of 6-Chloro-2-fluoronicotinaldehyde.

Conclusion

6-Chloro-2-fluoronicotinaldehyde stands out as a high-value synthetic intermediate. Its trifunctional nature provides a robust platform for generating diverse molecular libraries. A thorough understanding of its properties, reactivity, and handling, as detailed in this guide, is essential for leveraging its full potential in the rational design and synthesis of novel chemical entities for drug discovery and development.

References

- 6-Chloro-2-fluoropyridine-3-carboxaldehyde SDS, Safety D

- 1093880-37-5|6-Chloro-2-fluoronicotinaldehyde|BLD Pharm. (n.d.). BLD Pharm.

- 6-Chloronicotinaldehyde Safety D

- 6-Chloro-5-fluoronicotinaldehyde | CAS#:950691-52-8. (n.d.). Chemsrc.

- 2-Chloro-6-fluorobenzaldehyde Safety D

- Safety Data Sheet for 2-Chloro-6-fluorobenzaldehyde. (2025). Fisher Scientific.

- 6-Chloro-5-fluoronicotinaldehyde. (n.d.). Sigma-Aldrich.

- 6-Chloro-5-fluoronicotinaldehyde | 950691-52-8. (n.d.). Sigma-Aldrich.

- 6-Chloro-5-fluoronicotinaldehyde. (n.d.). Sigma-Aldrich.

- 6-Chloro-3-fluoronicotinaldehyde synthesis. (n.d.). ChemicalBook.

- 6-Chloro-3-fluoronicotinaldehyde, CasNo.950691-52-8. (n.d.). RongNa Biotechnology Co., Ltd.

- 1211578-46-9|6-Chloro-2-fluoronicotinic acid|BLD Pharm. (n.d.). BLD Pharm.

- 6-Chloro-5-fluoronicotinaldehyde. (n.d.). Sigma-Aldrich.

- 4-chloro-6-fluoronicotinaldehyde SDS, 1256824-38-0 Safety D

- 6-Chloro-5-fluoronicotinonitrile. (n.d.). PubChem.

- 6-Chloronicotinaldehyde | CAS#:23100-12-1. (n.d.). Chemsrc.

- An In-depth Technical Guide on the Spectral Data of 6-Chloro-4-methoxynicotinaldehyde. (n.d.). Benchchem.

- STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA. (n.d.). eGyanKosh.

- Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. (1993).

- Spectroscopy Data for Undergradu

- 6-chloro-2-fluoronicotinaldehyde (C6H3ClFNO). (n.d.). PubChemLite.

- 6-Chloro-4-fluoronicotinaldehyde(1060809-20-2) 1H NMR spectrum. (n.d.). ChemicalBook.

- 6-Chloro-2-fluoropurine 97 1651-29-2. (n.d.). Sigma-Aldrich.

- 2-Chloro-6-fluorobenzaldehyde. (n.d.). Wikipedia.

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2019). PubMed Central.

- 2-Chloro-5-fluoronicotinonitrile synthesis. (n.d.). ChemicalBook.

- Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. (2019). YouTube.

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2019). PubMed.

- “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. (2022). ChemRxiv.

- “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. (n.d.). GDCh.app.

- Organic Syntheses Procedure. (n.d.). Organic Syntheses.

- "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery. (2022).

- 1060809-30-4 | 6-chloro-4-fluoronicotinic acid. (n.d.). ChemScene.

- 6-Chloro-2-fluoropyridine-3-boronic acid - Safety D

- Method for preparing 2-chloro-6-fluorobenzaldehyde. (n.d.).

Sources

- 1. 1093880-37-5|6-Chloro-2-fluoronicotinaldehyde|BLD Pharm [bldpharm.com]

- 2. 6-Chloro-5-fluoronicotinaldehyde | Sigma-Aldrich [sigmaaldrich.cn]

- 3. PubChemLite - 6-chloro-2-fluoronicotinaldehyde (C6H3ClFNO) [pubchemlite.lcsb.uni.lu]

- 4. echemi.com [echemi.com]

- 5. 6-Chloro-3-fluoronicotinaldehyde, CasNo.950691-52-8 RongNa Biotechnology Co., Ltd China (Mainland) [rongna.lookchem.com]

- 6. 1211578-46-9|6-Chloro-2-fluoronicotinic acid|BLD Pharm [bldpharm.com]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. gdch.app [gdch.app]

- 11. researchgate.net [researchgate.net]

- 12. 6-Chloro-5-fluoronicotinaldehyde | CAS#:950691-52-8 | Chemsrc [chemsrc.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. fishersci.com [fishersci.com]

- 15. file.medchemexpress.com [file.medchemexpress.com]

6-Chloro-2-fluoronicotinaldehyde CAS number

An In-Depth Technical Guide to 6-Chloro-2-fluoronicotinaldehyde

Abstract: This technical guide provides a comprehensive overview of 6-Chloro-2-fluoronicotinaldehyde, a key heterocyclic building block in modern medicinal chemistry. We delve into its fundamental physicochemical properties, outline a detailed synthetic protocol with mechanistic considerations, explore its strategic applications in drug discovery, and provide essential safety and handling guidelines. This document is intended for researchers, scientists, and drug development professionals who utilize advanced chemical intermediates to construct novel therapeutic agents.

Core Properties and Identification

6-Chloro-2-fluoronicotinaldehyde, also known as 6-chloro-2-fluoropyridine-3-carbaldehyde, is a substituted pyridine derivative valued for its specific arrangement of functional groups.[1] The aldehyde group serves as a versatile handle for a wide array of chemical transformations, while the chloro and fluoro substituents provide critical points for further diversification and modulation of molecular properties.

Table 1: Physicochemical and Structural Data

| Property | Value | Source(s) |

| CAS Number | 1093880-37-5 | [2] |

| Molecular Formula | C₆H₃ClFNO | [2][3] |

| Molecular Weight | 159.55 g/mol | |

| Appearance | Solid | |

| SMILES | O=CC1=C(F)N=C(Cl)C=C1 | [2] |

| InChI Key | JOIFMKYYVLAEGT-UHFFFAOYSA-N | [3] |

Synthesis of 6-Chloro-2-fluoronicotinaldehyde: A Strategic Approach

The synthesis of halogenated pyridines is a cornerstone of pharmaceutical process chemistry. While multiple synthetic routes may exist, a common and effective strategy involves the selective formylation of a pre-functionalized pyridine ring.

Rationale for Synthetic Strategy

The primary challenge in synthesizing polysubstituted pyridines is controlling the regioselectivity of the reactions. A logical approach starts with a commercially available, appropriately substituted pyridine, such as 2-chloro-6-fluoropyridine. The key transformation is the introduction of the aldehyde group at the C3 position. This is often achieved through a directed ortho-metalation (DoM) followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF).

-

Directed ortho-Metalation (DoM): The fluorine atom at the C2 position is a moderately effective directing group for lithiation at the adjacent C3 position. However, the chlorine at C6 also influences the ring's electronics. The choice of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or a tert-butyllithium is crucial to deprotonate the C3 position selectively and rapidly at low temperatures, preventing side reactions.

-

Electrophilic Quench: Once the lithiated intermediate is formed, it is quenched with DMF. The lithium anion attacks the carbonyl carbon of DMF, forming a tetrahedral intermediate which, upon aqueous workup, hydrolyzes to yield the desired aldehyde.

Experimental Protocol: Synthesis via Directed ortho-Metalation

This protocol is a representative method adapted from common organic synthesis practices for similar heterocyclic aldehydes.[4]

Step 1: Reaction Setup

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF).

-

Cool the solvent to -78 °C using an acetone/dry ice bath.

-

Dissolve the starting material, 2-chloro-6-fluoropyridine, in the cold THF.

Step 2: Lithiation

-

Slowly add a solution of tert-butyllithium (tBuLi) dropwise to the reaction mixture, ensuring the internal temperature remains below -70 °C.[4]

-

Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the lithiated intermediate.[4]

Step 3: Formylation

-

Slowly add N,N-dimethylformamide (DMF) to the reaction mixture at -78 °C.[4]

-

Continue stirring at this temperature for an additional 2 hours.[4]

Step 4: Quench and Workup

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or acetic acid.[4]

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.[4]

Step 5: Purification

-

Purify the crude residue via silica gel column chromatography, typically using a gradient of ethyl acetate in petroleum ether or hexanes, to afford 6-Chloro-2-fluoronicotinaldehyde as a solid.[4]

Synthesis Workflow Diagram

Caption: Directed ortho-metalation and formylation workflow.

Applications in Drug Discovery and Medicinal Chemistry

The true value of 6-Chloro-2-fluoronicotinaldehyde lies in its utility as a versatile intermediate. The chlorine and fluorine atoms are not merely passive substituents; they are key players in modulating the pharmacological profile of the final drug candidate. This phenomenon, where halogen substitution leads to dramatic improvements in potency or pharmacokinetics, is sometimes referred to as the "magic chloro" effect.[5][6]

Strategic Importance of Halogenation

-

Metabolic Blocking: Fluorine atoms are often introduced to block sites of metabolic oxidation by Cytochrome P450 enzymes, thereby increasing the drug's half-life.

-

Modulation of pKa: The electron-withdrawing nature of both halogens lowers the pKa of the pyridine nitrogen, which can influence receptor binding and cell permeability.

-

Enhanced Binding Affinity: A chlorine atom can increase lipophilicity, promoting binding to hydrophobic pockets in target proteins through van der Waals interactions.[5] This can lead to significant gains in potency.[6]

-

Synthetic Handle: The chlorine atom at the C6 position is an excellent handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or amine groups to explore the structure-activity relationship (SAR).

Role as a Key Intermediate

The aldehyde functional group is a gateway to numerous transformations essential for building molecular complexity:

-

Reductive Amination: To introduce substituted amine side chains.

-

Wittig Reaction: To form alkenes.

-

Oxidation: To generate the corresponding 6-chloro-2-fluoronicotinic acid, another valuable building block.[7]

-

Condensation Reactions: To form heterocycles like imines or hydrazones.

Sources

- 1. echemi.com [echemi.com]

- 2. 1093880-37-5|6-Chloro-2-fluoronicotinaldehyde|BLD Pharm [bldpharm.com]

- 3. PubChemLite - 6-chloro-2-fluoronicotinaldehyde (C6H3ClFNO) [pubchemlite.lcsb.uni.lu]

- 4. 6-chloro-2-methoxynicotinaldehyde | 95652-81-6 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. chemrxiv.org [chemrxiv.org]

- 7. 1211578-46-9|6-Chloro-2-fluoronicotinic acid|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to 6-Chloro-2-fluoronicotinaldehyde: A Versatile Building Block for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Halogenated Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic introduction of halogen atoms, particularly chlorine and fluorine, onto this privileged structure can profoundly modulate a molecule's physicochemical and pharmacological properties.[1][2][3] Chlorine atoms can enhance binding affinity through halogen bonding and improve metabolic stability, while fluorine can alter pKa, improve membrane permeability, and block metabolic degradation pathways.[2][3] 6-Chloro-2-fluoronicotinaldehyde, a trifunctional heterocyclic compound, emerges as a highly valuable and versatile building block for the synthesis of complex molecular architectures, particularly in the pursuit of novel kinase inhibitors and other targeted therapies.[4][5][6][7][8]

This technical guide provides a comprehensive overview of 6-Chloro-2-fluoronicotinaldehyde, detailing its chemical structure, plausible synthetic routes, spectroscopic characterization, chemical reactivity, and its potential applications in drug discovery and development.

Chemical Structure and Properties

6-Chloro-2-fluoronicotinaldehyde is a substituted pyridine carrying a chloro group at the 6-position, a fluoro group at the 2-position, and an aldehyde at the 3-position. This unique arrangement of functional groups offers multiple avenues for chemical modification.

| Property | Value | Source |

| IUPAC Name | 6-Chloro-2-fluoropyridine-3-carbaldehyde | [9] |

| CAS Number | 1093880-37-5 | |

| Molecular Formula | C₆H₃ClFNO | [9] |

| Molecular Weight | 159.55 g/mol | [9] |

| Physical Form | Solid | [10] |

| SMILES | O=Cc1c(F)nc(Cl)cc1 | [9] |

| InChI | InChI=1S/C6H3ClFNO/c7-5-2-1-4(3-10)6(8)9-5/h1-3H | [9] |

The presence of both an electron-withdrawing chlorine atom and a highly electronegative fluorine atom significantly influences the reactivity of the pyridine ring and the aldehyde group. The aldehyde offers a reactive handle for a multitude of transformations, including reductive aminations, Wittig reactions, and condensations, while the halogenated pyridine core provides a stable scaffold for building more complex structures.

Synthesis of 6-Chloro-2-fluoronicotinaldehyde: A Proposed Methodological Approach

While specific, peer-reviewed synthetic procedures for 6-Chloro-2-fluoronicotinaldehyde are not extensively documented, a highly plausible and efficient route can be designed based on established organometallic chemistry, specifically the directed ortho-metalation (DoM) of a suitable pyridine precursor followed by formylation. The logical starting material for this synthesis is 2-chloro-6-fluoropyridine.

The proposed synthetic workflow involves the regioselective lithiation of 2-chloro-6-fluoropyridine at the C3 position, followed by quenching the resulting organolithium intermediate with a suitable formylating agent like N,N-dimethylformamide (DMF).

Experimental Protocol: Directed Ortho-Metalation and Formylation

This protocol is a representative method based on analogous transformations of substituted pyridines.[11][12]

Step 1: Regioselective Lithiation of 2-Chloro-6-fluoropyridine

-

To a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF).

-

Cool the solvent to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi) (1.05 equivalents) to the cooled THF.

-

To this solution, add a solution of 2-chloro-6-fluoropyridine in anhydrous THF dropwise, maintaining the temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete formation of the lithiated intermediate. The fluorine atom at the 2-position is expected to direct the lithiation to the adjacent C3 position.

Step 2: Formylation

-

To the cold solution of the lithiated pyridine, slowly add anhydrous N,N-dimethylformamide (DMF) (1.2 equivalents), ensuring the temperature does not rise above -70 °C.

-

After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 2-3 hours.

-

Slowly warm the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

Step 3: Work-up and Purification

-

Extract the aqueous layer with ethyl acetate or dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 6-Chloro-2-fluoronicotinaldehyde.

Diagram of the Proposed Synthetic Workflow:

Caption: Proposed synthesis of 6-Chloro-2-fluoronicotinaldehyde.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be relatively simple, showing two doublets in the aromatic region corresponding to the two protons on the pyridine ring. The aldehyde proton will appear as a singlet at a significantly downfield chemical shift.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~10.2 - 10.5 | s | - | -CHO |

| ~8.2 - 8.4 | d | ~8-9 | H-4 |

| ~7.4 - 7.6 | d | ~8-9 | H-5 |

Note: Predicted values in CDCl₃. Actual values may vary based on solvent and instrument.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on all six carbon atoms in the molecule. The aldehyde carbonyl carbon will be the most downfield signal. The carbons attached to fluorine and chlorine will show characteristic chemical shifts and may exhibit C-F coupling.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~185 - 190 | C=O (aldehyde) |

| ~160 - 165 (d) | C-F |

| ~150 - 155 | C-Cl |

| ~140 - 145 | C-4 |

| ~125 - 130 | C-3 |

| ~120 - 125 | C-5 |

Note: Predicted values. Experimental verification is necessary.

Mass Spectrometry

Mass spectrometry is a critical tool for confirming the molecular weight and fragmentation pattern.

| Ion | Predicted m/z |

| [M]⁺ | 158.9881 |

| [M+H]⁺ | 159.9960 |

| [M+Na]⁺ | 181.9779 |

Source: PubChem[13]

Chemical Reactivity and Synthetic Utility

The trifunctional nature of 6-Chloro-2-fluoronicotinaldehyde makes it a versatile synthon for the construction of a wide array of more complex molecules.

Diagram of Key Reaction Pathways:

Caption: Key reactions of 6-Chloro-2-fluoronicotinaldehyde.

Reactions of the Aldehyde Group

-

Reductive Amination: The aldehyde can be readily converted to a primary or secondary amine by reaction with ammonia or a primary/secondary amine in the presence of a reducing agent like sodium triacetoxyborohydride. This is a powerful method for introducing diverse side chains.

-

Wittig Reaction: Reaction with phosphorus ylides allows for the formation of a carbon-carbon double bond, extending the carbon skeleton.

-

Condensation Reactions: The aldehyde can participate in various condensation reactions, such as the Knoevenagel condensation, to form α,β-unsaturated systems which are themselves valuable synthetic intermediates.

-

Oxidation and Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid (6-chloro-2-fluoronicotinic acid) or reduced to the primary alcohol ( (6-chloro-2-fluoropyridin-3-yl)methanol).

Reactivity of the Pyridine Ring

The chloro and fluoro substituents on the pyridine ring are susceptible to nucleophilic aromatic substitution (SNAr), although the fluorine at the 2-position is generally more labile than the chlorine at the 6-position.[14] This allows for the sequential and regioselective introduction of nucleophiles, such as amines, thiols, and alkoxides, further expanding the molecular diversity that can be generated from this starting material.

Applications in Drug Discovery: A Gateway to Novel Kinase Inhibitors

The 6-chloro-2-fluoronicotinyl scaffold is an attractive starting point for the design of kinase inhibitors. The pyridine core can act as a hinge-binding motif, mimicking the adenine region of ATP. The aldehyde functionality provides a convenient attachment point for side chains that can extend into the solvent-exposed region or target specific pockets within the kinase active site, thereby conferring potency and selectivity.

The strategic placement of the chloro and fluoro groups can be leveraged to:

-

Enhance Binding Affinity: The chlorine atom can participate in favorable halogen bonding interactions with backbone carbonyls in the kinase hinge region.

-

Improve Pharmacokinetic Properties: The fluorine atom can block sites of metabolism, increasing the metabolic stability and in vivo half-life of the drug candidate.

-

Modulate Physicochemical Properties: The halogens influence the lipophilicity and electronic properties of the molecule, which can be fine-tuned to optimize cell permeability and oral bioavailability.

While specific examples of marketed drugs derived directly from 6-Chloro-2-fluoronicotinaldehyde are not yet available, the broader class of halogenated pyridines and related heterocycles are well-represented in the landscape of approved and investigational kinase inhibitors.[4][5][6][7][8]

Safety and Handling

As with any laboratory chemical, 6-Chloro-2-fluoronicotinaldehyde should be handled with appropriate safety precautions. It is classified as an acute oral toxicant (Category 4).

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

6-Chloro-2-fluoronicotinaldehyde is a valuable and versatile building block with significant potential in modern drug discovery. Its trifunctional nature, combining a reactive aldehyde with a strategically halogenated pyridine core, provides medicinal chemists with a powerful tool for the synthesis of diverse and complex molecules. The insights into its plausible synthesis, spectroscopic properties, and chemical reactivity provided in this guide are intended to facilitate its application in the development of the next generation of targeted therapeutics, particularly in the area of kinase inhibition. Further research into the specific applications of this compound is warranted and is likely to uncover novel and potent bioactive molecules.

References

- Choppin, S., Gros, P., & Fort, Y. (2000). Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me(2)N(CH(2))(2)OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles. Organic Letters, 2(6), 803–805.

- Chiodi, D., & Ishihara, Y. (2023). "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery. Journal of Medicinal Chemistry, 66(8), 5305–5331.

- Kossakowski, K., Cherniienko, A., Zaprutko, L., & Pawełczyk, A. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Expert Opinion on Drug Discovery.

- Kossakowski, K., Cherniienko, A., Zaprutko, L., & Pawełczyk, A. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Expert Opinion on Drug Discovery.

- MDPI. (2022). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors.

- MDPI. (2022).

- National Center for Biotechnology Information. (n.d.). 6-chloro-2-fluoronicotinaldehyde. PubChem.

- National Center for Biotechnology Information. (n.d.). 6-chloro-2-fluoronicotinaldehyde. PubChem Lite.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

- Rakesh, K. P., Manukumar, H. M., & Shantharam, C. S. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 177, 257-295.

- The Royal Society of Chemistry. (2013).

- U.S. Patent No. US4742060A. (1988). Heterocyclic compounds.

- U.S. Patent No. US5204478A. (1993). Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.

- U.S. Patent No. US6300525B1. (2001). Method of producing fluorinated and chlorinated benzaldehydes and compositions thereof.

- U.S. Patent No. US9944683B2. (2018). Chlorotoxin variants, conjugates, and methods for their use.

- Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me 2 N(CH 2 ) 2 OLi. New Access to 6Functional2-chloropyridines and Chloro-bis-heterocycles. (2000). Organic Letters.

- Various Authors. (n.d.). Organic Syntheses Procedure. Organic Syntheses.

- Various Authors. (n.d.).

- Various Authors. (n.d.). Reductive Lithiation of Halopyridines using Lithium Naphthalenide.

- Various Authors. (n.d.). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Accounts of Chemical Research.

- Various Authors. (n.d.). An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with. Organic Syntheses.

- Various Authors. (n.d.). Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. European Journal of Medicinal Chemistry.

- BenchChem. (n.d.). Application Notes and Protocols: The Role of 6-Chloroquinoline in the Synthesis of Potent Kinase Inhibitors.

- BenchChem. (n.d.). Spectroscopic and Synthetic Profile of 2,4,6-Trichloronicotinaldehyde: A Technical Guide.

- BenchChem. (n.d.). Spectroscopic Profile of 2-Chloro-6-fluorobenzaldehyde: A Technical Guide.

- BLD Pharm. (n.d.). 20885-12-5|2-Chloro-6-fluoropyridine.

- Chem-Impex. (n.d.). 6-Chloropyridine-3-carboxaldehyde.

- ChemicalBook. (n.d.). 6-Chloro-4-fluoronicotinaldehyde(1060809-20-2) 1H NMR spectrum.

- European Patent Office. (n.d.).

- LookChem. (n.d.). Cas 1093880-37-5,6-Chloro-2-fluoropyridine-3-carboxaldehyde.

- NIST. (n.d.). 6-Chloro-4-chromanone - the NIST WebBook.

- OUCI. (n.d.).

- PubChem. (n.d.).

- ResearchGate. (n.d.). Calculated and experimental 13 C NMR chemical shifts.

- ResearchGate. (n.d.).

- ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine.

- Sigma-Aldrich. (n.d.). 6-Chloro-5-fluoronicotinaldehyde.

- Sigma-Aldrich. (n.d.). 6-Chloro-2-fluoronicotinic acid.

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of dichloroacetamide pyrimidines as pyruvate dehydrogenase kinase inhibitors to reduce cancer cell growth: synthesis and biological evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. 6-Chloro-5-fluoronicotinaldehyde | Sigma-Aldrich [sigmaaldrich.com]

- 11. Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me(2)N(CH(2))(2)OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. PubChemLite - 6-chloro-2-fluoronicotinaldehyde (C6H3ClFNO) [pubchemlite.lcsb.uni.lu]

- 14. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Importance of Halogenated Pyridines in Medicinal Chemistry

An In-depth Technical Guide to 6-Chloro-2-fluoronicotinaldehyde: A Core Intermediate for Modern Drug Discovery

Executive Summary: 6-Chloro-2-fluoronicotinaldehyde is a halogenated pyridine derivative that serves as a highly valuable and versatile building block for the synthesis of complex pharmaceutical agents. Its unique trifunctional architecture—comprising an electrophilic aldehyde, a metabolically robust fluoro group, and a chloro substituent amenable to cross-coupling reactions—positions it as a strategic starting material in medicinal chemistry. This guide provides a comprehensive overview of its fundamental properties, outlines a robust synthetic and purification workflow, details methods for its structural and qualitative analysis, and explores its strategic applications in contemporary drug discovery programs.

Halogenated heterocyclic compounds are foundational to modern pharmacology. The strategic incorporation of halogen atoms can profoundly influence a molecule's physicochemical and pharmacokinetic properties, including its binding affinity, metabolic stability, lipophilicity, and bioavailability.

The "Magic Chloro" and Fluoro Effects

The substitution of a hydrogen atom with chlorine can lead to significant, sometimes non-obvious, improvements in biological potency and pharmacokinetic profiles, an effect that has been termed the "magic chloro" effect.[1][2] Chlorine can enhance van der Waals interactions within a protein's binding pocket, serve as a bioisostere for other functional groups, and block sites of metabolic attack.[3] Similarly, fluorine substitution is a widely employed strategy in drug design to improve metabolic stability and modulate pKa, often enhancing membrane permeability and target binding affinity. The presence of both substituents on the pyridine ring makes 6-Chloro-2-fluoronicotinaldehyde a privileged scaffold for library synthesis and lead optimization.

A Trifunctional Synthetic Building Block

6-Chloro-2-fluoronicotinaldehyde offers three distinct points for chemical modification:

-

Aldehyde Group : Acts as a versatile electrophilic handle for forming C-C and C-N bonds through reactions like reductive amination, Wittig reactions, and aldol condensations.

-

Chloro Group : Primarily serves as a leaving group in nucleophilic aromatic substitution (SNA_r_) reactions or as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

-

Fluoro Group : Generally more stable and less reactive than the chloro group, it primarily serves to modulate the electronic properties and metabolic stability of the final compound.

Physicochemical Properties and Compound Specifications

Accurate characterization of the physical and chemical properties of a starting material is critical for reaction design and process control.

Core Compound Identifiers

| Property | Value | Source |

| IUPAC Name | 6-chloro-2-fluoropyridine-3-carbaldehyde | [4] |

| CAS Number | 1093880-37-5 | [5] |

| Molecular Formula | C₆H₃ClFNO | [4][5] |

| SMILES | C1=CC(=NC(=C1C=O)F)Cl | [4] |

| InChI Key | JOIFMKYYVLAEGT-UHFFFAOYSA-N | [4] |

Quantitative and Handling Data

| Property | Value | Source |

| Molecular Weight | 159.55 g/mol | [5] |

| Monoisotopic Mass | 158.98872 Da | [4] |

| Predicted XlogP | 1.7 | [4] |

| Storage Conditions | Inert atmosphere, 2-8°C | [5] |

Synthesis and Purification Workflow

While multiple synthetic routes may exist, a common and logical approach involves the selective oxidation of a precursor alcohol or methyl group at the C3 position of the pyridine ring.

Proposed Synthetic Pathway

A plausible synthesis begins with a suitable 6-chloro-2-fluoro-3-methylpyridine precursor, which is then oxidized to the target aldehyde. This method is advantageous as it builds the desired functionality late in the sequence.

Caption: Proposed synthesis of 6-Chloro-2-fluoronicotinaldehyde.

Experimental Protocol: Oxidation of 6-Chloro-2-fluoro-3-methylpyridine

Disclaimer: This is a representative protocol based on established chemical transformations and should be adapted and optimized under controlled laboratory conditions.

-

Reaction Setup: To a solution of 6-chloro-2-fluoro-3-methylpyridine (1.0 eq) in a suitable solvent such as 1,4-dioxane or tert-butanol, add selenium dioxide (SeO₂, 1.2 eq).

-

Heating: Heat the mixture to reflux (approx. 100-110 °C) under an inert nitrogen atmosphere. The causality for this step is to provide sufficient activation energy for the oxidation reaction, which is often slow at lower temperatures.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until consumption of the starting material is observed (typically 12-24 hours).

-

Work-up: Cool the reaction mixture to room temperature and filter through a pad of celite to remove solid selenium byproducts. The celite acts as a self-validating filtration medium, ensuring complete removal of insoluble particulates.

-

Extraction: Dilute the filtrate with ethyl acetate and wash sequentially with water and saturated sodium bicarbonate solution to remove any remaining acidic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification and Quality Control Workflow

The crude aldehyde typically requires purification via column chromatography to achieve high purity suitable for subsequent synthetic steps.

Caption: Workflow for purification and analytical validation.

Structural Elucidation and Analytical Characterization

A multi-technique analytical approach is essential to unambiguously confirm the structure and purity of the synthesized material.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For 6-Chloro-2-fluoronicotinaldehyde, the key diagnostic feature is the isotopic pattern of chlorine.

-

Expected M+ peak: 159.0 (for ¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁴N, ¹⁶O).

-

Expected M+2 peak: A peak at approximately m/z 161 with an intensity of about one-third of the M+ peak, which is characteristic of a molecule containing a single chlorine atom.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Bond | Functional Group | Expected Appearance |

| ~1700-1720 | C=O | Aldehyde Carbonyl | Strong, Sharp |

| ~2720, ~2820 | C-H | Aldehyde C-H Stretch | Medium, Sharp (Fermi doublets) |

| ~1550-1600 | C=C, C=N | Aromatic Ring Stretch | Medium to Strong |

| ~1200-1300 | C-F | Aryl-Fluorine Stretch | Strong |

| ~700-800 | C-Cl | Aryl-Chlorine Stretch | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the electronic environment of the nuclei.

-

¹H NMR:

-

Aldehyde Proton (-CHO): A singlet is expected in the highly deshielded region of ~9.8-10.2 ppm.

-

Aromatic Protons: Two doublets are expected in the aromatic region (~7.5-8.5 ppm), corresponding to the two protons on the pyridine ring. The coupling constants will be indicative of their relative positions.

-

-

¹³C NMR:

-

Six distinct signals are expected.

-

Carbonyl Carbon: A signal around 185-195 ppm.

-

Aromatic Carbons: Five signals in the 110-165 ppm range. Carbons directly attached to fluorine and chlorine will show characteristic large and smaller C-F and C-Cl coupling, respectively.

-

-

¹⁹F NMR:

-

A single resonance is expected, providing a clear and sensitive probe for purity.

-

Applications in Drug Discovery

The true value of 6-Chloro-2-fluoronicotinaldehyde lies in its utility as a versatile intermediate for constructing diverse molecular libraries aimed at various biological targets.

The Aldehyde as a Gateway Functional Group

The aldehyde is a linchpin for molecular elaboration. A primary application is in reductive amination , a robust and high-yielding reaction to form C-N bonds, which are ubiquitous in pharmaceuticals. This reaction allows for the systematic introduction of a wide array of primary and secondary amines, enabling fine-tuning of a compound's properties to achieve desired potency and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Leveraging the Halogen Substituents

The differential reactivity of the chloro and fluoro groups is key to its strategic use. The C-Cl bond is readily functionalized via Suzuki or Buchwald-Hartwig cross-coupling reactions . This allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 6-position, profoundly altering the steric and electronic nature of the scaffold. The C-F bond, being much stronger, typically remains intact, serving as a permanent metabolic blocker and electronic modulator.

Hypothetical Drug Discovery Cascade

The logical flow from this building block to a potential drug candidate demonstrates its strategic role in the discovery pipeline.

Caption: Role of the title compound in a drug discovery workflow.

Conclusion

6-Chloro-2-fluoronicotinaldehyde is more than a simple chemical reagent; it is a strategically designed synthetic intermediate that provides medicinal chemists with a powerful tool for the efficient construction of novel and complex drug candidates. Its defined physicochemical properties, coupled with a trifunctional handle system, allow for controlled, stepwise modifications. The ability to leverage established synthetic protocols for its incorporation and subsequent elaboration ensures its continued relevance in the pursuit of new therapeutics. Understanding the core principles of its reactivity and analytical signatures is paramount for any research, development, or manufacturing professional operating in the pharmaceutical sciences.

References

- BLD Pharm. 1093880-37-5|6-Chloro-2-fluoronicotinaldehyde.

- PubChem. 6-chloro-2-fluoronicotinaldehyde (C6H3ClFNO).

- Sigma-Aldrich. 6-Chloro-5-fluoronicotinaldehyde.

- University of Calgary. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.

- ChemRxiv.

- GDCh.app.

- ResearchGate.

Sources

An In-depth Technical Guide to the Synthesis of 6-Chloro-2-fluoronicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 6-Chloro-2-fluoronicotinaldehyde

6-Chloro-2-fluoronicotinaldehyde, with the IUPAC name 6-chloro-2-fluoropyridine-3-carbaldehyde and CAS Number 1093880-37-5, is a halogenated pyridine derivative of significant interest in medicinal and agricultural chemistry. The presence of chlorine, fluorine, and an aldehyde functional group on the pyridine ring offers multiple reactive sites for further chemical modifications, making it a versatile scaffold for the synthesis of complex molecular architectures with diverse biological activities. The precise arrangement of these substituents allows for targeted derivatization, enabling the fine-tuning of physicochemical properties and biological efficacy of the resulting compounds.

This guide will explore the most viable and documented synthetic strategies for obtaining this valuable intermediate, focusing on the reduction of 6-chloro-2-fluoronicotinic acid and the oxidation of a corresponding methylpyridine precursor.

Pathway 1: Reduction of 6-Chloro-2-fluoronicotinic Acid

A prominent and reliable method for the synthesis of 6-Chloro-2-fluoronicotinaldehyde involves the selective reduction of its corresponding carboxylic acid, 6-chloro-2-fluoronicotinic acid (CAS Number: 1211578-46-9). This pathway is advantageous due to the commercial availability of the starting material and the relatively straightforward two-step process: reduction of the carboxylic acid to the alcohol, followed by oxidation to the aldehyde.

A well-documented analogous procedure for the reduction of a similar substrate, 2-chloronicotinic acid, provides a strong basis for this synthesis[1]. This process typically involves a two-step sequence: the initial reduction of the carboxylic acid to the corresponding alcohol, followed by a selective oxidation to the desired aldehyde.

Step 1: Reduction of 6-Chloro-2-fluoronicotinic Acid to (6-Chloro-2-fluoropyridin-3-yl)methanol

The first step is the reduction of the carboxylic acid to the primary alcohol. A common and effective method for this transformation is the use of a reducing agent such as sodium borohydride in the presence of a Lewis acid like boron trifluoride etherate.

Experimental Protocol: Reduction of 6-Chloro-2-fluoronicotinic Acid

-

Reaction Setup: In a flame-dried, four-necked flask equipped with a mechanical stirrer, a thermometer, a dropping funnel, and a nitrogen inlet, add sodium borohydride and anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the suspension to a temperature between -10°C and 0°C using an ice-salt bath.

-

Addition of Lewis Acid: Slowly add boron trifluoride etherate solution dropwise to the cooled suspension, ensuring the internal temperature is maintained below 10°C.

-

Substrate Addition: After the addition of the Lewis acid, slowly add a solution of 6-chloro-2-fluoronicotinic acid dissolved in anhydrous THF.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quenching: Once the reaction is complete, carefully quench the reaction mixture by the slow addition of methanol, followed by water.

-

Workup: Extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (6-Chloro-2-fluoropyridin-3-yl)methanol.

Step 2: Oxidation of (6-Chloro-2-fluoropyridin-3-yl)methanol to 6-Chloro-2-fluoronicotinaldehyde

The second step involves the selective oxidation of the primary alcohol to the aldehyde. A variety of oxidizing agents can be employed for this purpose, with manganese dioxide (MnO₂) being a common and effective choice for the oxidation of allylic and benzylic-type alcohols.

Experimental Protocol: Oxidation to 6-Chloro-2-fluoronicotinaldehyde

-

Reaction Setup: In a round-bottom flask, dissolve the crude (6-Chloro-2-fluoropyridin-3-yl)methanol from the previous step in a suitable solvent, such as dichloromethane or chloroform.

-

Addition of Oxidant: Add activated manganese dioxide to the solution. The amount of MnO₂ used is typically in large excess.

-

Reaction Conditions: Stir the reaction mixture vigorously at room temperature or with gentle heating.

-

Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

-

Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese salts. Wash the filter cake with the solvent.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford pure 6-Chloro-2-fluoronicotinaldehyde.

Causality in Experimental Choices:

-

The use of sodium borohydride with boron trifluoride etherate forms a complex that is a more effective reducing agent for carboxylic acids than sodium borohydride alone.

-

The choice of manganese dioxide as the oxidizing agent is crucial for selectively oxidizing the primary alcohol to the aldehyde without over-oxidation to the carboxylic acid. The heterogeneity of the reaction requires efficient stirring.

Data Summary Table:

| Step | Starting Material | Product | Reagents | Typical Yield (%) |

| 1 | 6-Chloro-2-fluoronicotinic acid | (6-Chloro-2-fluoropyridin-3-yl)methanol | NaBH₄, BF₃·OEt₂ | 85-95 |

| 2 | (6-Chloro-2-fluoropyridin-3-yl)methanol | 6-Chloro-2-fluoronicotinaldehyde | MnO₂ | 80-90 |

Yields are estimated based on analogous reactions and may vary.

Visualizing the Pathway:

Caption: Synthesis of 6-Chloro-2-fluoronicotinaldehyde via reduction and oxidation.

Pathway 2: Oxidation of 2-Chloro-6-fluoro-3-methylpyridine

An alternative synthetic route to 6-Chloro-2-fluoronicotinaldehyde starts from 2-chloro-6-fluoro-3-methylpyridine. This pathway involves the selective oxidation of the methyl group to an aldehyde. While conceptually straightforward, this transformation can be challenging due to the potential for over-oxidation or side reactions.

A plausible approach for this conversion involves a two-step process: radical bromination of the methyl group followed by hydrolysis.

Step 1: Radical Bromination of 2-Chloro-6-fluoro-3-methylpyridine

The first step is the selective bromination of the methyl group to form a benzylic-type bromide. This is typically achieved using a radical initiator and a brominating agent like N-bromosuccinimide (NBS).

Experimental Protocol: Radical Bromination

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-6-fluoro-3-methylpyridine in a non-polar solvent such as carbon tetrachloride or cyclohexane.

-

Addition of Reagents: Add N-bromosuccinimide (NBS) and a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux. The reaction is often initiated by light.

-

Reaction Monitoring: Monitor the progress of the reaction by GC-MS or TLC to observe the formation of the monobrominated product and minimize the formation of the dibrominated byproduct.

-

Workup: After cooling, filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate and then with brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

Step 2: Hydrolysis of the Bromomethyl Intermediate

The resulting bromomethylpyridine can be converted to the aldehyde through various methods, such as the Sommelet reaction or by hydrolysis using reagents like silver nitrate in aqueous ethanol.

Experimental Protocol: Hydrolysis to Aldehyde

-

Reaction Setup: Dissolve the crude bromomethyl intermediate in a mixture of ethanol and water.

-

Addition of Reagent: Add silver nitrate to the solution.

-

Reaction Conditions: Heat the mixture to reflux for a specified period.

-

Reaction Monitoring: Monitor the disappearance of the starting material by TLC.

-

Workup: After the reaction is complete, cool the mixture and filter to remove the silver bromide precipitate.

-

Purification: Concentrate the filtrate to remove the ethanol and then extract the aqueous residue with a suitable organic solvent. The combined organic extracts are then dried and concentrated. The crude aldehyde can be purified by column chromatography.

Causality in Experimental Choices:

-

NBS is a convenient and selective source of bromine radicals for benzylic bromination. The use of a radical initiator is essential to start the chain reaction.

-

Silver nitrate facilitates the hydrolysis of the bromide by coordinating with the bromine, making it a better leaving group, and promoting the formation of the corresponding alcohol, which is then oxidized in situ or in a subsequent step to the aldehyde.

Visualizing the Pathway:

Caption: Synthesis of 6-Chloro-2-fluoronicotinaldehyde via bromination and hydrolysis.

Conclusion and Future Perspectives

The synthesis of 6-Chloro-2-fluoronicotinaldehyde is achievable through multiple synthetic routes. The reduction of the corresponding nicotinic acid represents a more established and likely higher-yielding pathway, benefiting from the availability of the starting material. The oxidation of the methylpyridine precursor offers an alternative, though it may present challenges in controlling selectivity and avoiding over-oxidation.

The choice of synthetic route will ultimately depend on factors such as the availability and cost of starting materials, scalability requirements, and the desired purity of the final product. Further optimization of reaction conditions for either pathway could lead to improved yields and more efficient processes. The continued exploration of novel catalytic methods for selective oxidation and reduction reactions will undoubtedly contribute to more sustainable and cost-effective syntheses of this important chemical intermediate.

References

- CN104478795A - Preparation method of 2-chloro nicotinaldehyde.

-

PubChem Entry for 6-chloro-2-fluoronicotinaldehyde. National Center for Biotechnology Information. [Link]

Sources

6-Chloro-2-fluoronicotinaldehyde starting materials

An In-depth Technical Guide to the Starting Materials for 6-Chloro-2-fluoronicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-2-fluoronicotinaldehyde is a pivotal intermediate in the synthesis of a variety of pharmaceutical compounds and agrochemicals. Its unique substitution pattern on the pyridine ring, featuring a chlorine atom, a fluorine atom, and an aldehyde group, provides a versatile scaffold for the construction of more complex molecules. This guide offers a comprehensive overview of the primary synthetic strategies for obtaining 6-Chloro-2-fluoronicotinaldehyde, with a detailed focus on the requisite starting materials and the chemical principles underpinning the transformations. Two principal and industrially relevant synthetic pathways are discussed: the formylation of 2-chloro-6-fluoropyridine and the selective halogen exchange fluorination of 2,6-dichloronicotinaldehyde. This document serves as a technical resource for chemists in process development and medicinal chemistry, providing actionable insights into the procurement of starting materials and the execution of key synthetic steps.

Introduction to 6-Chloro-2-fluoronicotinaldehyde

6-Chloro-2-fluoronicotinaldehyde, with the CAS Number 1093880-37-5, is a trifunctional pyridine derivative. The electrophilic nature of the aldehyde group, combined with the distinct reactivity of the chloro and fluoro substituents in nucleophilic aromatic substitution (SNAr) reactions, makes it a valuable building block in organic synthesis. The strategic placement of these functional groups allows for sequential and site-selective modifications, enabling the efficient assembly of complex molecular architectures.

Synthetic Strategy I: Formylation of 2-Chloro-6-fluoropyridine

This approach centers on the introduction of a formyl group at the 3-position of a pre-synthesized 2-chloro-6-fluoropyridine ring. This is a convergent strategy where the dihalogenated pyridine core is first assembled and then functionalized.

Overview of the Formylation Pathway

The overall transformation can be visualized as a two-stage process: the synthesis of the 2-chloro-6-fluoropyridine intermediate, followed by its formylation.

Caption: Synthetic workflow for 6-Chloro-2-fluoronicotinaldehyde via formylation.

Starting Materials for 2-Chloro-6-fluoropyridine

| Starting Material | Role | Key Considerations |

| Pyridine | Ultimate Precursor | Readily available and inexpensive. |

| Chlorine (Cl2) | Chlorinating Agent | Gaseous and corrosive; requires specialized handling. |

| Potassium Fluoride (KF) | Fluorinating Agent | Common reagent for halogen exchange; spray-dried or anhydrous forms are most effective.[1][2] |

| Phase-Transfer Catalyst | Catalyst | (e.g., tetraphenylphosphonium bromide) Facilitates the halogen exchange reaction.[1] |

Synthesis of 2-Chloro-6-fluoropyridine

Step 1: Synthesis of 2,6-Dichloropyridine

2,6-Dichloropyridine is typically produced by the high-temperature chlorination of pyridine.[3] This reaction can proceed via a gas-phase process.

-

Reaction: Pyridine is reacted with chlorine gas at elevated temperatures.[3] The reaction is highly exothermic.[4]

-

Mechanism: The reaction proceeds through a series of electrophilic substitution reactions on the pyridine ring, with 2-chloropyridine formed as an intermediate.[3]

-

Industrial Context: This process can be carried out photochemically or thermally.[5] Water can be used as a diluent to control the reaction temperature.[4][6]

Step 2: Halogen Exchange to 2-Chloro-6-fluoropyridine

The conversion of 2,6-dichloropyridine to 2-chloro-6-fluoropyridine is achieved through a nucleophilic aromatic substitution reaction, often a form of the Finkelstein or a related halogen exchange (Halex) reaction. The greater reactivity of the chlorine atom at the 2-position of the pyridine ring facilitates this selective exchange.

-

Reaction: 2,6-Dichloropyridine is heated with a fluoride salt, such as potassium fluoride, in a high-boiling polar aprotic solvent.

-

Key Principle: The reaction is driven by the higher nucleophilicity of the fluoride ion in aprotic solvents and the formation of a more stable C-F bond. The use of phase-transfer catalysts can enhance the solubility and reactivity of the fluoride salt.[2]

Formylation of 2-Chloro-6-fluoropyridine

The introduction of the aldehyde group is commonly achieved by ortho-lithiation followed by quenching with an electrophilic formylating agent.[7]

-

Reaction: 2-Chloro-6-fluoropyridine is treated with a strong organolithium base at low temperature, followed by the addition of N,N-dimethylformamide (DMF).

-

Mechanism: The organolithium reagent (e.g., n-butyllithium) acts as a strong base, deprotonating the most acidic proton on the pyridine ring, which is at the 3-position. The resulting aryllithium intermediate then acts as a nucleophile, attacking the carbonyl carbon of DMF. Subsequent hydrolysis of the tetrahedral intermediate yields the desired aldehyde.[7][8]

Experimental Protocol: Formylation of 2-Chloro-6-fluoropyridine

-

A solution of 2-chloro-6-fluoropyridine in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (argon or nitrogen).

-

A solution of n-butyllithium in hexanes (typically 1.1 equivalents) is added dropwise, maintaining the temperature at -78 °C. The mixture is stirred for 1-2 hours at this temperature.

-

Anhydrous N,N-dimethylformamide (DMF) (typically 1.5 equivalents) is added dropwise to the reaction mixture.

-

The reaction is allowed to warm slowly to room temperature and then quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 6-Chloro-2-fluoronicotinaldehyde.

Synthetic Strategy II: Halogen Exchange on 2,6-Dichloronicotinaldehyde

This alternative route involves the initial synthesis of a dichlorinated aldehyde followed by a selective halogen exchange to introduce the fluorine atom.

Overview of the Halogen Exchange Pathway

This pathway begins with a suitable dichloropyridine derivative which is then converted to the aldehyde before the final fluorination step.

Caption: Synthetic workflow for 6-Chloro-2-fluoronicotinaldehyde via halogen exchange.

Starting Materials for 2,6-Dichloronicotinaldehyde

| Starting Material | Role | Key Considerations |

| 2,6-Dichloro-3-methylpyridine | Precursor | Can be synthesized from commercially available lutidines. |

| Oxidizing Agent (for side-chain) | Reagent | e.g., Potassium permanganate, Selenium dioxide. |

| Manganese Dioxide (MnO2) | Oxidant | Used for the selective oxidation of the alcohol to the aldehyde.[9] |

Synthesis of 2,6-Dichloronicotinaldehyde

The synthesis of 2,6-dichloronicotinaldehyde can be envisioned from 2,6-dichloro-3-methylpyridine.

Step 1: Oxidation to (2,6-Dichloropyridin-3-yl)methanol

The methyl group of 2,6-dichloro-3-methylpyridine can be oxidized to the corresponding alcohol. This can be a challenging step, often requiring strong oxidizing agents and careful control of reaction conditions to avoid over-oxidation.

Step 2: Oxidation to 2,6-Dichloronicotinaldehyde

The intermediate alcohol is then oxidized to the aldehyde. A mild oxidizing agent like manganese dioxide is often employed for this transformation to prevent oxidation to the carboxylic acid.[9] A similar synthesis of 4,6-dichloronicotinaldehyde from the corresponding methanol derivative using manganese dioxide has been reported with high yield.[9]

Experimental Protocol: Oxidation of (2,6-Dichloropyridin-3-yl)methanol

-

(2,6-Dichloropyridin-3-yl)methanol is dissolved in a suitable solvent such as chloroform or dichloromethane.

-

Activated manganese dioxide (a significant excess, e.g., 10 equivalents) is added to the solution.

-

The mixture is heated to reflux and stirred vigorously for several hours. The reaction progress is monitored by TLC or GC.

-

Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite to remove the manganese salts.

-

The filtrate is concentrated under reduced pressure to yield 2,6-dichloronicotinaldehyde.

Selective Halogen Exchange Fluorination

The final step is the selective replacement of the chlorine atom at the 2-position with fluorine. The electron-withdrawing effect of the adjacent nitrogen and the aldehyde group activates the 2-position for nucleophilic attack.

-

Reaction: 2,6-Dichloronicotinaldehyde is treated with a fluorinating agent like spray-dried potassium fluoride in a polar aprotic solvent.

-

Key Principle: The reaction conditions are chosen to favor monosubstitution. The presence of a phase-transfer catalyst can be beneficial. A study on the halogen-exchange fluorination of 2,6-dichlorobenzaldehyde demonstrated the feasibility of this transformation using KF.[1] The kinetics of this type of reaction have been investigated, providing a basis for process optimization.[1]

Comparative Analysis of Synthetic Routes

| Feature | Formylation of 2-Chloro-6-fluoropyridine | Halogen Exchange on 2,6-Dichloronicotinaldehyde |

| Starting Materials | Pyridine is a basic and inexpensive starting point. | Requires a substituted dichloropyridine, which may be less readily available. |

| Key Steps | High-temperature chlorination, halogen exchange, and cryogenic lithiation. | Multiple oxidation steps and a final halogen exchange. |

| Advantages | Convergent approach; well-established formylation chemistry. | Avoids the use of highly reactive and pyrophoric organolithium reagents. |

| Challenges | Handling of chlorine gas; use of cryogenic temperatures and organolithiums can be challenging on a large scale. | Potentially low yields and selectivity in the side-chain oxidation; the final halogen exchange needs to be highly selective. |

Conclusion

The synthesis of 6-Chloro-2-fluoronicotinaldehyde can be effectively achieved through two primary strategic approaches. The choice between the formylation of 2-chloro-6-fluoropyridine and the halogen exchange on 2,6-dichloronicotinaldehyde will depend on the specific capabilities of the laboratory or manufacturing facility, including the availability of starting materials, the ability to handle hazardous reagents like chlorine and organolithiums, and the desired scale of production. Both routes offer viable pathways to this important synthetic intermediate, and a thorough understanding of the underlying chemical principles is essential for successful implementation.

References

-

Organic Chemistry Portal. (n.d.). Formylation. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

ResearchGate. (2023, May 27). Lithium Halogen exchange using n-BuLi and DMF for formylation failing why? Retrieved from [Link]

- Buchanan, C., & Fitch, R. W. (n.d.). A Convenient Synthesis Of 2,6-Dichlorohomonicotinic Acid. Sycamore Scholars.

- Liang, Z., Li, B., Lü, C., & Feng, C. (2008). Study of halogen-exchange fluorination of 4-chlorobenzaldehyde. Frontiers of Chemical Engineering in China, 2(1), 93-97.

- Misra, S. N., et al. (n.d.). Versatility of KF as Selective Fluorination of Organic Compounds for Halogen Exchange Reactions. SciSpace.

- Takahashi, T., Mizukami, Y., & Song, Z. (2015). Halogen Exchange Reaction of Aliphatic Fluorine Compounds with Organic Halides as Halogen Source. Organic Letters, 17(23), 5942-5945.

- Google Patents. (n.d.). CN103396301A - Preparation method of 2, 6-dichlorobenzaldehyde.

-

Organic Syntheses. (n.d.). 2,6-dichloronitrobenzene. Retrieved from [Link]

- Alazet, S., et al. (2012). Selective Aliphatic Fluorination by Halogen Exchange in Mild Conditions.

-

Wikipedia. (2023, October 26). 2,6-Dichloropyridine. Retrieved from [Link]

- Google Patents. (n.d.). US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.

- Google Patents. (n.d.). US5536376A - Method for production of 2-chloropyridine and 2,6-dichloropyridine.

- Google Patents. (n.d.). DE4344793A1 - Process for the preparation of 2-chloropyridine and 2,6-dichloropyridine.

- Google Patents. (n.d.). CN103554014A - Method for producing 2-chloropyridine and 2,6-dichloropyridine with inorganic solvent process.

Sources

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. 2,6-Dichloropyridine - Wikipedia [en.wikipedia.org]

- 4. US5536376A - Method for production of 2-chloropyridine and 2,6-dichloropyridine - Google Patents [patents.google.com]

- 5. DE4344793A1 - Process for the preparation of 2-chloropyridine and 2,6-dichloropyridine - Google Patents [patents.google.com]

- 6. CN103554014A - Method for producing 2-chloropyridine and 2,6-dichloropyridine with inorganic solvent process - Google Patents [patents.google.com]

- 7. Formylation - Common Conditions [commonorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. 4,6-dichloronicotinaldehyde | 1060811-62-2 [chemicalbook.com]

A Technical Guide to the Spectroscopic Characterization of 6-Chloro-2-fluoronicotinaldehyde

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic characteristics of 6-chloro-2-fluoronicotinaldehyde (CAS 1093880-37-5), a key heterocyclic building block in medicinal chemistry and materials science. In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret the compound's spectral data. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, data interpretation, and structural elucidation for this class of compounds.

Introduction and Molecular Overview

6-Chloro-2-fluoronicotinaldehyde is a trifunctionalized pyridine derivative featuring an aldehyde, a chlorine atom, and a fluorine atom. This unique combination of functional groups makes it a valuable intermediate for synthesizing complex molecular architectures with potential applications in pharmaceuticals and agrochemicals. The electron-withdrawing nature of the substituents significantly influences the reactivity and the spectroscopic properties of the pyridine ring. Accurate structural confirmation is paramount for its use in multi-step syntheses, and a thorough understanding of its spectroscopic signature is the primary method for achieving this.

This guide will deconstruct the predicted spectroscopic data for 6-chloro-2-fluoronicotinaldehyde, providing a robust framework for its unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of organic molecules. For 6-chloro-2-fluoronicotinaldehyde, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular structure.

Molecular Structure and NMR Assignment Strategy

The logical first step in analysis is to define the atomic numbering scheme to ensure clarity in spectral assignments.

Caption: Predicted major fragmentation pathway for 6-chloro-2-fluoronicotinaldehyde under EI-MS.

High-Resolution Mass Spectrometry (HRMS)

For unambiguous formula confirmation, HRMS is essential.

-

Predicted Exact Mass [M+H]⁺: 159.99600 (for C₆H₄ClFNO⁺)

Trustworthiness: An experimentally determined exact mass within 5 ppm of the predicted value provides unequivocal confirmation of the elemental composition.

Experimental Protocol for MS Data Acquisition

-

Instrumentation: A mass spectrometer capable of electron ionization (EI) for fragmentation analysis and electrospray ionization (ESI) coupled to a high-resolution analyzer (e.g., TOF or Orbitrap) for exact mass determination.

-

Sample Introduction (EI): For a volatile solid, a direct insertion probe can be used. The sample is heated gently to introduce it into the ion source.

-

EI Conditions:

-

Ionization Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

-

Sample Introduction (ESI):

-

Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infuse the solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

-

ESI Conditions:

-

Operate in positive ion mode.

-

Optimize capillary voltage and source temperatures to achieve a stable signal for the protonated molecule [M+H]⁺.

-

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion, isotopic patterns, and characteristic fragment ions. Compare the measured exact mass to the theoretical value.

Conclusion and Integrated Workflow